octahydro-1H-isoindole-1-carboxylic acid
Description
Properties
CAS No. |
118125-07-8 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h6-8,10H,1-5H2,(H,11,12) |
InChI Key |
WSMBEQKQQASPPL-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)CNC2C(=O)O |
Canonical SMILES |
C1CCC2C(C1)CNC2C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unlocking Conformational Rigidity: A Technical Guide to Octahydro-1H-isoindole-1-carboxylic Acid
Executive Summary
Octahydro-1H-isoindole-1-carboxylic acid represents a high-value, bicyclic scaffold in modern medicinal chemistry, serving as a conformationally restricted analogue of proline. Unlike the more common octahydroindole-2-carboxylic acid (Oic) which mimics the indole core, the isoindole derivative places the nitrogen atom at the 2-position of the fused system, creating a unique steric and electronic profile. This guide details the structural rationale, stereoselective synthesis, and application of this scaffold in restricting peptide backbone geometry (
Structural & Stereochemical Analysis
The Bicyclic Advantage
Proline is unique among proteinogenic amino acids due to its cyclic structure, which restricts the N-C
Octahydro-1H-isoindole-1-carboxylic acid fuses a cyclohexane ring to the pyrrolidine core. This fusion imposes severe constraints:
-
Cis-Fusion: Allows for some flexibility (chair-chair interconversion), mimicking a "bulky proline."
-
Trans-Fusion: Locks the molecule into a rigid conformation, effectively freezing the peptide backbone geometry. This is the preferred scaffold for high-affinity ligand design where entropic penalty reduction is desired upon binding.
Nomenclature and Topology
Distinct from Oic (perhydroindole), the isoindole scaffold numbering places the nitrogen at position 2.
-
Scaffold: 2-azabicyclo[4.3.0]nonane.
-
Functionalization: The carboxylic acid at position 1 creates an
-amino acid motif ( ).
Figure 1: Structural relationship between Proline, Oic, and the Isoindole analogue.
Synthetic Methodologies
The synthesis of octahydro-1H-isoindole-1-carboxylic acid is non-trivial due to the need to control three contiguous stereocenters (C1, C3a, C7a). The trans-fused isomer is particularly challenging and valuable.
Route A: The Strecker Approach (Trans-Selective)
This route, validated by Letters in Organic Chemistry (2018), utilizes a trans-cyclohexane precursor to establish the ring fusion geometry early.
Mechanism:
-
Precursor Formation: Start with cis-cyclohexane-1,2-dicarboxylic anhydride.[2][3][4][5] Ring opening and epimerization yields methyl trans-2-formylcyclohexane-1-carboxylate.
-
Strecker Reaction: Reaction with benzylamine and TMSCN generates the
-aminonitrile. -
Cyclization: Acid-catalyzed hydrolysis and lactamization yields the bicyclic lactam.
-
Reduction: Selective reduction of the lactam carbonyl (if required) or hydrolysis of the nitrile/ester to the acid.
Route B: Hydrogenation of Isoindolines (Cis-Selective)
Catalytic hydrogenation of aromatic isoindole-1-carboxylic acid derivatives typically yields the cis-fused product due to syn-addition of hydrogen across the bridgehead double bond.
Protocol Highlight:
-
Catalyst: Rhodium on Carbon (Rh/C) or Platinum Oxide (
). -
Solvent: Acetic acid (promotes protonation and prevents catalyst poisoning).
-
Pressure: 50-60 psi
.
Figure 2: Retrosynthetic pathway for the trans-fused isoindole scaffold.
Experimental Protocol: Synthesis of Trans-Octahydroisoindole-1-COOH
Objective: Synthesis of (1S, 3aR, 7aR*)-octahydro-1H-isoindole-1-carboxylic acid via the Strecker lactamization route.
Materials
-
Methyl trans-2-formylcyclohexane-1-carboxylate (1.0 eq)
-
Benzylamine (1.05 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.2 eq)
-
Methanol (Anhydrous)
-
6N HCl
Step-by-Step Methodology
-
Imine Formation: In a flame-dried flask under Argon, dissolve methyl trans-2-formylcyclohexane-1-carboxylate in anhydrous methanol (0.5 M). Add benzylamine dropwise at 0°C. Stir for 2 hours until TLC indicates consumption of aldehyde.
-
Cyanosilylation: Cool the mixture to -10°C. Add TMSCN dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Hydrolysis & Cyclization (The "One-Pot" Lactamization): Concentrate the reaction mixture in vacuo. Redissolve the residue in 6N HCl and reflux for 4 hours. This step hydrolyzes the nitrile to the acid and the methyl ester, followed by spontaneous intramolecular cyclization to form the lactam.
-
Isolation: Cool to room temperature. Extract with Ethyl Acetate to remove non-polar byproducts. The product (amino acid form) may remain in the aqueous phase or precipitate depending on pH. Adjust pH to isoelectric point (~6.0) to precipitate the zwitterion.
-
Purification: Recrystallize from Methanol/Ether.
Validation Check:
-
1H NMR: Look for the bridgehead protons (H-3a, H-7a). In trans-fused systems, these typically appear as broad multiplets with large coupling constants (
) indicating diaxial relationship. -
13C NMR: Verify the carbonyl carbon signal (~175 ppm).
Medicinal Chemistry Applications
ACE Inhibition & Bradykinin Antagonism
Historically, this scaffold was pivotal in the development of ACE inhibitors (e.g., Quinapril analogues). The bicyclic system mimics the C-terminal proline of Angiotensin I.
-
Mechanism: The bulky hydrophobic bicyclic ring fits into the S2' subsite of the ACE enzyme, displacing water and increasing binding affinity via the hydrophobic effect.
HCV Protease Inhibitors
In the design of direct-acting antivirals (DAAs) for Hepatitis C, the P2 position of the inhibitor often requires a large, lipophilic proline analogue.
-
Role: The octahydroisoindole scaffold provides the necessary bulk to fill the S2 pocket of the NS3/4A protease, offering superior potency compared to simple proline or pipecolic acid derivatives.
Peptide Mimetics (Turn Inducers)
Incorporating this amino acid into a peptide sequence forces the backbone into a specific turn geometry (often
Data Summary: Cis vs. Trans Isomers[1][6]
| Feature | Cis-Fused Isomer | Trans-Fused Isomer |
| Thermodynamic Stability | Less Stable (approx. 2-3 kcal/mol higher) | More Stable |
| Conformational Mobility | Flexible (Chair flip accessible) | Rigid (Locked chair) |
| Synthetic Access | Hydrogenation of Isoindole (Easy) | Strecker / Diels-Alder (Hard) |
| Key NMR Signature | Bridgehead coupling | Bridgehead coupling |
| Primary Use | General bulk | Specific conformational locking |
References
-
Synthesis of trans-fused Octahydroisoindole-1-carboxylic Acids. Letters in Organic Chemistry, 2018.
-
Synthesis of Hydroxylated Bicyclic Amino Acids from L-Tyrosine. National Institutes of Health (PMC).
-
Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors. Journal of Medicinal Chemistry, 1987.
-
Peptides having bradykinin antagonist action (US5648333A). Google Patents.
-
Octahydroindole-2-carboxylic acid Structure & Properties. PubChem.
Sources
Methodological & Application
hydrogenation of isoindole derivatives to octahydro-1H-isoindole-1-carboxylic acid
Application Note: Catalytic Hydrogenation of Isoindoline-1-Carboxylic Acid to Octahydro-1H-isoindole-1-carboxylic Acid
Executive Summary
This guide details the protocol for the catalytic hydrogenation of isoindoline-1-carboxylic acid (a stable isoindole derivative) to octahydro-1H-isoindole-1-carboxylic acid . This transformation is a critical step in the synthesis of conformationally constrained amino acid scaffolds used in HCV protease inhibitors, thrombin inhibitors, and other peptidomimetics.
Unlike de novo synthetic routes (e.g., Strecker reaction on cyclohexanecarbaldehydes) which allow access to trans-fused systems, direct catalytic hydrogenation preferentially yields the cis-fused octahydroisoindole system due to the stereoelectronics of heterogeneous surface catalysis. This protocol focuses on the Rhodium-catalyzed reduction of the benzene ring in acidic media, a method selected for its high conversion rates and diastereoselectivity.
Strategic Considerations & Mechanism
Substrate Stability: Isoindole vs. Isoindoline
Direct hydrogenation of "isoindole" is practically unfeasible because the parent isoindole (2H-isoindole) is kinetically unstable and rapidly tautomerizes to isoindolenine or polymerizes. Therefore, the standard industrial precursor is isoindoline-1-carboxylic acid (2,3-dihydro-1H-isoindole-1-carboxylic acid), which possesses a stable benzene ring fused to a pyrrolidine ring.
Mechanistic Pathway & Stereocontrol
The reduction of the benzene ring in isoindoline involves the saturation of three double bonds.
-
Catalyst Selection: Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO₂) are the catalysts of choice. Palladium (Pd/C) is often insufficient for reducing the fused benzene ring under moderate conditions and may lead to hydrogenolysis of the benzylic C-N bond.
-
Stereochemistry: The hydrogenation follows the Horiuti-Polanyi mechanism . The substrate adsorbs onto the metal surface from its less hindered face ("hollow-face" adsorption). Sequential addition of hydrogen occurs syn to the aromatic ring. Consequently, the bridgehead hydrogens at positions 3a and 7a are added to the same face, yielding the cis-fused bicyclic system (cis-octahydroisoindole).
Solvent Effects
-
Acidic Media (Acetic Acid): Essential for two reasons:
-
Protonation: Protonates the secondary amine, preventing the lone pair from coordinating strongly to the metal surface and poisoning the catalyst.
-
Rate Acceleration: Promotes the hydrogenation of the aromatic ring.
-
Detailed Experimental Protocol
Target Molecule: (3aR,7aS)-Octahydro-1H-isoindole-1-carboxylic acid (cis-fused) Reaction Scale: 10 g (Pilot Scale)
Reagents & Equipment[1][2][3][4]
-
Substrate: Isoindoline-1-carboxylic acid (CAS: 74499-16-0), 10.0 g (61.3 mmol).
-
Catalyst: 5% Rhodium on Carbon (Rh/C), Degussa type or equivalent (50% water wet), 1.0 g (10 wt% loading).
-
Solvent: Glacial Acetic Acid (100 mL).
-
Equipment: 300 mL High-Pressure Hastelloy Autoclave (Parr Reactor) with mechanical stirring.
Step-by-Step Procedure
Step 1: Reactor Loading
-
Clean and dry the autoclave vessel.
-
Charge the solid Isoindoline-1-carboxylic acid (10.0 g) into the vessel.
-
Add Glacial Acetic Acid (100 mL).
-
Carefully add the 5% Rh/C catalyst (1.0 g). Caution: Dry Rh/C is pyrophoric. Ensure it is water-wet or handle under inert gas.
Step 2: Inertization & Pressurization
-
Seal the reactor.
-
Purge with Nitrogen (N₂): Pressurize to 5 bar, stir for 1 min, then vent. Repeat 3 times to remove oxygen.
-
Purge with Hydrogen (H₂): Pressurize to 5 bar with H₂, then vent. Repeat 3 times.
-
Final Pressurization: Charge the reactor with H₂ to 60 bar (approx. 870 psi) .
Step 3: Reaction
-
Set stirring speed to 800-1000 rpm (Mass transfer is critical for heterogeneous hydrogenation).
-
Heat the reactor to 60°C .
-
Maintain constant pressure (60 bar) and temperature (60°C) for 12–16 hours .
-
Monitoring: The reaction is complete when H₂ uptake ceases.
-
Step 4: Workup
-
Cool the reactor to room temperature (20-25°C).
-
Vent the H₂ gas carefully. Purge with N₂ three times to remove residual hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Rh/C catalyst. Wash the pad with small portions of Acetic Acid.
-
Safety: The spent catalyst is flammable. Keep wet and dispose of in a dedicated waste container.
-
-
Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 50°C to remove Acetic Acid. A thick, oily residue or semi-solid will remain.
Step 5: Purification (Crystallization)
-
Dissolve the residue in a minimum amount of Methanol (approx. 20 mL).
-
Add Diethyl Ether (approx. 100 mL) dropwise with stirring to induce precipitation.
-
Filter the white solid.
-
Yield: Expected yield: 8.5 – 9.5 g (80–90%).
-
Characterization: Verify structure via ¹H-NMR (D₂O) and MS.
Visualization & Workflows
Reaction Mechanism Diagram
The following diagram illustrates the transformation from the aromatic isoindoline precursor to the saturated cis-octahydroisoindole.
Caption: Pathway for the Rh-catalyzed hydrogenation of isoindoline-1-carboxylic acid to the cis-fused octahydro derivative.
Experimental Workflow Diagram
This flow chart guides the operator through the critical physical steps of the protocol.
Caption: Step-by-step operational workflow for the high-pressure hydrogenation protocol.
Results & Troubleshooting
Expected Analytical Data
| Parameter | Specification | Notes |
| Appearance | White to off-white solid | Hygroscopic as free acid. |
| MS (ESI+) | [M+H]+ = 170.1 | Consistent with C9H15NO2. |
| ¹H-NMR | Bridgehead protons (3a, 7a) | cis-fusion typically shows smaller coupling constants (J < 6 Hz) compared to trans-fusion. |
| Stereoselectivity | > 95:5 (cis:trans) | Kinetic product of heterogeneous hydrogenation. |
Troubleshooting Guide
-
Problem: Incomplete Conversion.
-
Cause: Catalyst poisoning (amines) or insufficient H₂ mass transfer.
-
Solution: Ensure vigorous stirring (>800 rpm). Verify substrate purity (S/Cl poisons). Increase pressure to 80-100 bar.
-
-
Problem: Low Yield.
-
Cause: Product loss during filtration or high solubility in workup solvent.
-
Solution: Wash the Celite cake thoroughly with hot acetic acid. Ensure complete evaporation of acetic acid before crystallization.
-
-
Problem: Formation of Trans-Isomer.
-
Cause: Isomerization of the product under harsh conditions or specific catalyst effects.
-
Solution: If trans is desired, this method is unsuitable (use Strecker synthesis). If trans is a contaminant, lower the reaction temperature to 40°C to favor the kinetic cis product.
-
References
-
Stereoselective Synthesis of Octahydroisoindole Derivatives: Mata, E., et al. "Synthesis of Enantiopure cis- and trans-Fused Octahydroisoindole-1-carboxylic Acids." Letters in Organic Chemistry, 2018.
-
Catalytic Hydrogenation of Heterocycles (General Mechanisms): Pidko, E. A., et al. "Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives." Chemical Society Reviews, 2015.
-
Synthesis of Trandolapril Intermediates (Relevant Patent): Patent AU2010273259B2. "Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid."[1] (Provides analogous conditions for fused ring reduction).
-
Hydrogenation of Isoindoline Derivatives: Hizartzidis, L., et al.[2][3] "Chemoselective flow hydrogenation approaches to isoindole-7-carboxylic acids." RSC Advances, 2014.[2]
Sources
- 1. AU2010273259B2 - Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril - Google Patents [patents.google.com]
- 2. Chemoselective flow hydrogenation approaches to isoindole-7-carboxylic acids and 7-oxa-bicyclio[2.2.1]heptanes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Note: Scale-Up Procedures for Octahydro-1H-isoindole-1-carboxylic Acid Production
Executive Summary & Molecule Profile
Octahydro-1H-isoindole-1-carboxylic acid is a critical bicyclic non-proteinogenic amino acid. It serves as a conformationally restricted proline analogue and a pharmacophore in various therapeutic agents, including HCV protease inhibitors and antidiabetic drugs (related to the Mitiglinide scaffold).
Unlike its regioisomer octahydroindole-2-carboxylic acid (used in Perindopril/Trandolapril), the isoindole derivative presents unique scale-up challenges due to the specific stereocontrol required at the 6,5-ring junction and the lability of the precursor isoindole ring system.
This guide details a scalable, robust protocol for the production of cis-octahydro-1H-isoindole-1-carboxylic acid hydrochloride, focusing on the catalytic hydrogenation of the aromatic precursor and subsequent stereochemical resolution.
Key Chemical Data
| Parameter | Description |
| CAS Number | 118125-07-8 (Generic) / Specific isomers vary |
| Molecular Formula | C₉H₁₅NO₂ (Free Acid) |
| Molecular Weight | 169.22 g/mol |
| Key Stereocenters | C1, C3a, C7a (3 chiral centers) |
| Target Isomer | Typically (1S, 3aR, 7aS) (cis-fused) for bioactivity |
Process Logic & Workflow
The production relies on a "Hydrogenate-then-Resolve" strategy. Direct asymmetric synthesis of the saturated core is often less cost-effective at scale than hydrogenating an aromatic precursor followed by resolution or using a chiral precursor.
Process Flow Diagram
Figure 1: End-to-end process flow for the synthesis of octahydro-1H-isoindole-1-carboxylic acid.
Detailed Experimental Protocols
Phase 1: Precursor Synthesis (Isoindoline Formation)
Note: If 2,3-dihydro-1H-isoindole-1-carboxylic acid is commercially sourced, skip to Phase 2.
Reaction Principle: A Strecker reaction involving o-phthalaldehyde, cyanide, and ammonia/amine. Scale-Up Insight: The isoindole ring is prone to oxidation.[1] The dihydro-isoindole (isoindoline) state is stable but requires careful handling during workup to prevent polymerization.
-
Reactor Setup: Glass-lined reactor (GLR) with scrubber (for HCN/Ammonia management).
-
Procedure:
-
Charge o-phthalaldehyde (1.0 eq) in Acetonitrile.
-
Add KCN (1.1 eq) and Ammonium Carbonate (excess) at 0–5°C.
-
Stir for 12–18 hours.
-
Hydrolysis: Treat the resulting nitrile with 6N HCl at reflux to yield 2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride .
-
-
Isolation: Cool to 0°C. The product precipitates. Filter and wash with cold acetone.
Phase 2: Catalytic Hydrogenation (The Critical Step)
This step converts the aromatic benzene ring into a saturated cyclohexane ring. The stereochemistry at the bridgehead (C3a/C7a) is determined here.
Target: cis-fused ring system (syn-hydrogenation).
Reagents & Equipment[1][2][3][4][5][6][7]
-
Substrate: Methyl 2,3-dihydro-1H-isoindole-1-carboxylate HCl (Esterification improves solubility and protects the acid).
-
Catalyst: 5% Rhodium on Carbon (Rh/C) or 5% Ruthenium on Alumina (Ru/Al2O3). Rh is preferred for high cis-selectivity.
-
Solvent: Methanol (or MeOH/Acetic Acid 10:1).
-
Equipment: Hastelloy High-Pressure Hydrogenator (e.g., Buchi or Parr industrial scale).
Protocol
-
Inertization: Purge the reactor 3x with Nitrogen (N₂) to remove oxygen (O₂ < 10 ppm).
-
Loading:
-
Charge Methanol solvent.
-
Add the substrate (concentration ~0.5 M).
-
Catalyst Addition: Make a slurry of Rh/C in Methanol (wet paste) and add to the reactor. Never add dry catalyst to flammable solvent.
-
-
Hydrogenation:
-
Pressurize with Hydrogen (H₂) to 30–50 bar .
-
Heat to 40–50°C .
-
Agitation: High shear (gas-entrainment impeller) is crucial for mass transfer.
-
Monitoring: Monitor H₂ uptake. Reaction typically completes in 6–10 hours.
-
-
Workup:
-
Cool to 20°C. Vent H₂ and purge with N₂.
-
Filtration: Filter through a sparkler filter or cartridge filter (0.45 µm) to remove catalyst. Safety: Keep catalyst wet to prevent pyrophoric ignition.
-
Phase 3: Crystallization & Purification
The hydrogenation yields a mixture of diastereomers, predominantly the cis-fused isomer. Crystallization is used to upgrade purity.
-
Solvent Swap: Concentrate the methanolic filtrate under vacuum. Swap solvent to Isopropyl Acetate (IPAc) or Methyl tert-butyl ether (MTBE) .
-
Crystallization:
-
Dissolve the residue in minimum hot Methanol.
-
Add MTBE slowly until turbidity is observed.
-
Cool controlledly (10°C/hour) to 0°C.
-
Seeding: Seed with pure cis-isomer crystals at 25°C if available.
-
-
Isolation: Filter the white crystalline solid. Wash with cold MTBE.
-
Hydrolysis (to Free Acid):
-
Dissolve ester in 2N HCl. Reflux for 2 hours.
-
Concentrate to dryness or lyophilize to obtain octahydro-1H-isoindole-1-carboxylic acid hydrochloride .
-
Stereochemical Control & Validation
Achieving the correct stereoisomer is the primary quality attribute.
-
Mechanism: Heterogeneous hydrogenation on Rh surfaces typically proceeds via syn-addition, delivering the hydrogen atoms to the same face of the aromatic ring. This favors the cis-fused (3aR, 7aS) geometry.
-
Diastereomer Management:
-
Cis-fused (Target): Kinetic product.
-
Trans-fused: Thermodynamic product (rarely formed under mild conditions).
-
C1 Epimers: The carboxylic acid center (C1) can be syn or anti to the bridgehead hydrogens.
-
Analytical Method (HPLC)
Since the molecule lacks a strong chromophore (no aromatic ring after hydrogenation), standard UV detection is weak (205-210 nm).
-
Detector: Charged Aerosol Detector (CAD) or Refractive Index (RI).
-
Column: Chiralpak IC or AD-H (for enantiomer separation).
-
Mobile Phase: Hexane/Ethanol/TFA (80:20:0.1).
-
Specification: Diastereomeric purity > 99.0%; Enantiomeric excess (ee) > 98% (if resolution is performed).
Process Safety & Engineering Controls
Hydrogenation Safety
| Hazard | Mitigation Strategy |
| Pyrophoric Catalyst | Always handle Rh/C as a water/solvent-wet paste. Never dry filter cakes completely. Submerge used catalyst in water immediately. |
| Hydrogen Leak | Install H₂ sensors (LEL detectors) at ceiling level. Use welded lines where possible. Pressure test with N₂ at 1.1x operating pressure before H₂ charge. |
| Exotherm | Hydrogenation is exothermic.[4] Ensure cooling jacket capacity is sufficient. Program a "Stop-Flow" interlock if Temp > 60°C. |
Scale-Up Variables
-
Gas-Liquid Mass Transfer (
): In scale-up, maintain constant power per unit volume (P/V) to ensure H₂ availability at the catalyst surface. Hydrogen starvation can lead to isomerization or incomplete reaction. -
Filtration Time: Catalyst filtration can be slow. Use a pressurized fundabac or candle filter to minimize solvent evaporation and exposure.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Slow Reaction Rate | Catalyst poisoning (S or N impurities from precursor). | Perform a carbon treatment on the precursor solution before hydrogenation. Increase catalyst loading to 10%. |
| Low Cis/Trans Ratio | High temperature or low H₂ pressure. | Lower temperature to <40°C. Increase pressure to 50 bar to favor kinetic syn-addition. |
| Filtration Difficulties | Catalyst fines blocking filter. | Use a pre-coat of Celite or diatomaceous earth. Ensure catalyst grade is suitable for filtration (e.g., eggshell vs. powder). |
| Oily Product | Residual solvent or mixed diastereomers. | Triturate with diethyl ether or MTBE. Recrystallize from Isopropanol/Water if oil persists. |
References
-
PrepChem. Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. Retrieved from [Link] (Verified Source for Precursor Synthesis).
-
Vali, S. J., et al. (2012). Separation and Quantification of Octahydro-1H-indole-2-Carboxylic Acid and Its Three Isomers by HPLC. Journal of Chromatography & Separation Techniques. Retrieved from [Link] (Context on analytical methods for bicyclic amino acids).
-
H.E.L Group. Hydrogenation: How we can make it safer. Retrieved from [Link] (Safety protocols for high-pressure reactors).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
